

Comparative docking studies of 5-Methoxybenzo[d]thiazole derivatives

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Compound of Interest

Compound Name: **5-Methoxybenzo[d]thiazole**

Cat. No.: **B1315470**

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A Comparative Guide to the Molecular Docking of **5-Methoxybenzo[d]thiazole** Derivatives

For researchers and professionals in the field of drug discovery, understanding the molecular interactions of novel compounds is paramount. This guide provides a comparative analysis of molecular docking studies on **5-methoxybenzo[d]thiazole** derivatives and related compounds. By examining their binding affinities against various therapeutic targets, we aim to offer insights into their potential as drug candidates. The following sections present quantitative data from docking simulations, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Docking Performance

The following table summarizes the docking performance of various benzothiazole derivatives, including those with methoxy substitutions, against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.

Derivative Class	Compound	Target Protein (PDB ID)	Docking Score (kcal/mol)	Key Interactions & Findings
Anticancer Agents	4-Substituted Methoxybenzoyl-aryl-thiazole (SMART compound 8f)	Tubulin	- (IC50 = 21-71 nM)	This compound, featuring a 3,4,5-trimethoxyphenyl group, demonstrated excellent inhibition of tubulin polymerization and significant antiproliferative activity against melanoma and prostate cancer cells. [1] [2]
Benzo[d]thiazol-2-amine derivative (Compound 2)	Human Epidermal Growth Factor Receptor (HER)		-10.4	Exhibited high binding affinity to the HER enzyme, suggesting potential as a cancer therapy candidate. [3]
Benzo[d]thiazol-2-amine derivative (Compound 3)	Human Epidermal Growth Factor Receptor (HER)		-9.9	Showed strong binding affinity to the HER enzyme, indicating its potential as an anticancer agent. [3]

Antimicrobial Agents	N-arylsulfonylpyridone with benzothiazole moiety (Compound 16b)	Dihydropteroate Synthase (DHPS)	- (IC ₅₀ = 7.85 µg/mL)	This compound was identified as a potent inhibitor of the DHPS enzyme, with activity comparable to the standard drug sulfadiazine. Docking studies revealed interactions within the PABA pocket. [4]
				Showed the highest docking score among the tested benzothiazole compounds and was the most effective in reducing the specific activity of dihydroorotase. [5]
Anticonvulsant Agents	Designed benzothiazole derivative (SDZ64)	GABA-AT (1OHV)	-121.56 (MolDock Score)	This derivative exhibited an excellent MolDock score, significantly better than the standard drugs phenytoin and

carbamazepine,
suggesting
strong potential
as a GABA-AT
inhibitor.[\[6\]](#)

Experimental Protocols: Molecular Docking

A generalized experimental protocol for molecular docking studies of benzothiazole derivatives, based on methodologies reported in the literature, is provided below.[\[7\]](#)[\[8\]](#)

1. Protein Preparation:

- The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM.
- The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structures of the **5-methoxybenzo[d]thiazole** derivatives are drawn using chemical drawing software.
- These 2D structures are converted into 3D structures.
- The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).

3. Docking Simulation:

- A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

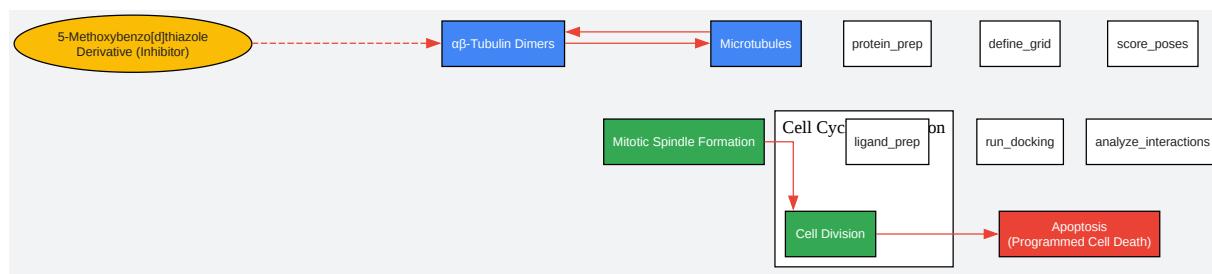
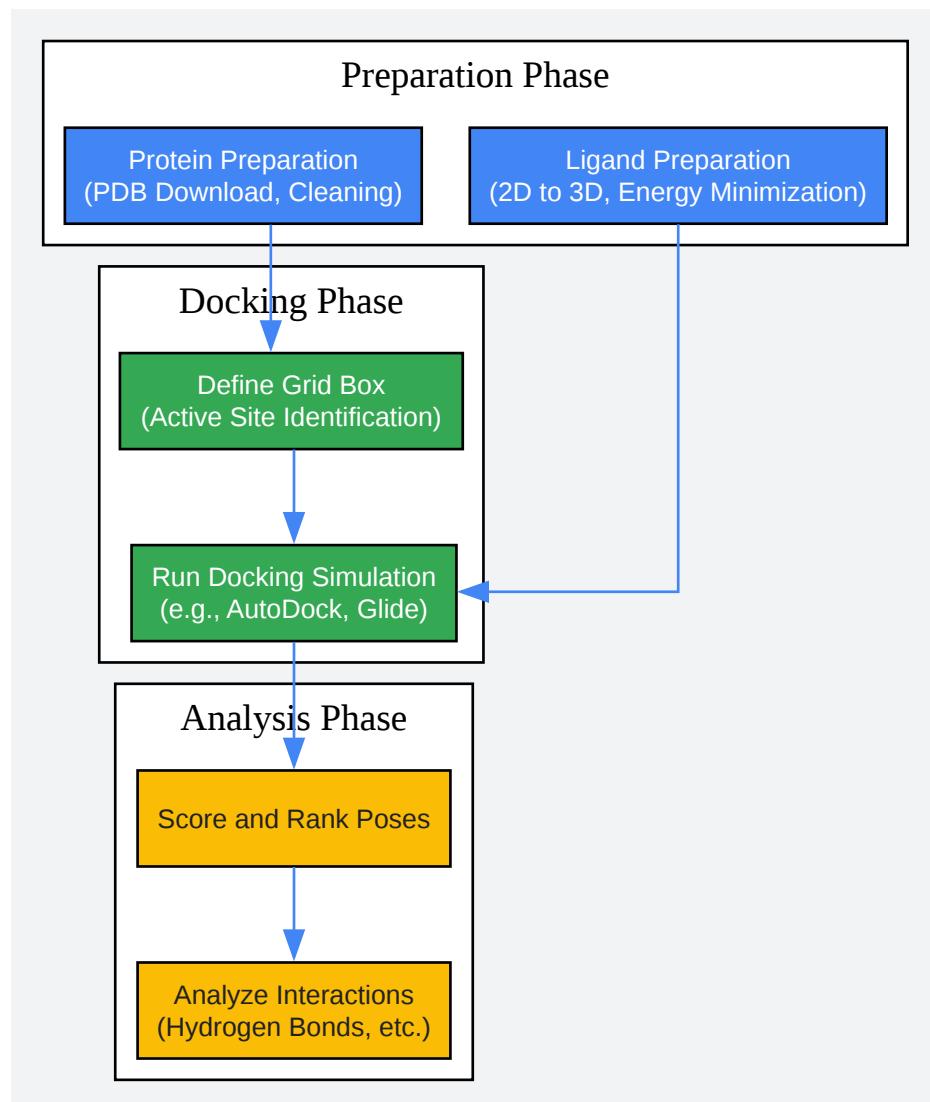
- Molecular docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker.[6][7][9][10]
- The software samples various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose using a scoring function.

4. Analysis of Results:

- The resulting docked poses are ranked based on their docking scores.
- The pose with the most favorable score and meaningful interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site is selected as the most probable binding mode.
- Visualization tools are used to analyze the protein-ligand interactions in detail.

Visualizations

Experimental Workflow for Molecular Docking



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